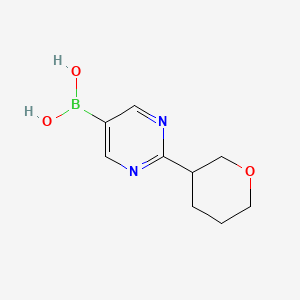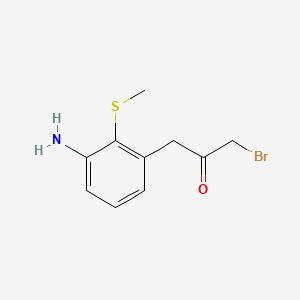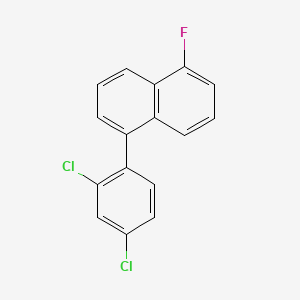
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorophenylboronic acid and 5-fluoronaphthalene.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dichlorophenylboronic acid with 5-fluoronaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the aromatic ring, while oxidation can lead to the formation of carboxylic acids .
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares the 2,4-dichlorophenyl group but has an imidazole ring instead of a naphthalene ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
Uniqueness: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine substituents makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H9Cl2F |
|---|---|
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-10-7-8-13(15(18)9-10)11-3-1-5-14-12(11)4-2-6-16(14)19/h1-9H |
Clé InChI |
VVLQRCMSHBWMQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


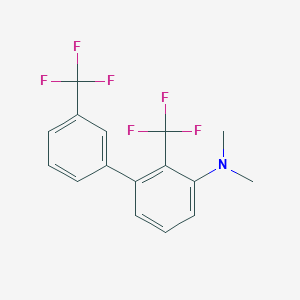
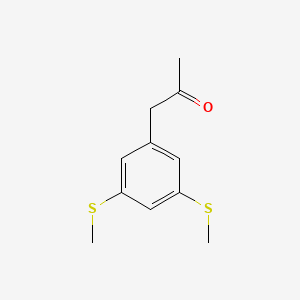

![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)

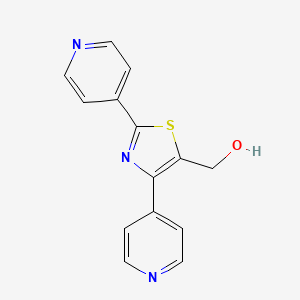
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
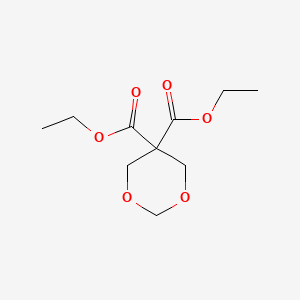
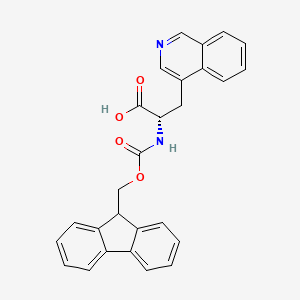
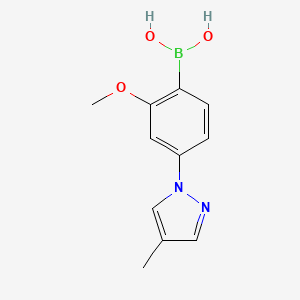
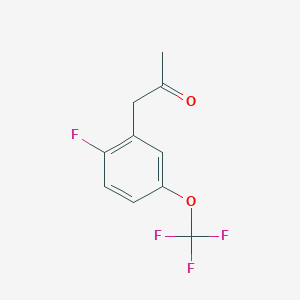
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
